molecular formula C21H21N3O4S B2758460 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 855714-85-1

1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No. B2758460
CAS RN: 855714-85-1
M. Wt: 411.48
InChI Key: CFLCWEBCRDQQNW-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide, also known as BOPP, is a compound that has been widely studied for its potential in scientific research. BOPP is a small molecule inhibitor that has been found to have a wide range of applications in various research fields due to its unique structure and mechanism of action.

Scientific Research Applications

Synthesis and Antibacterial Activity

1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide and its derivatives have been synthesized and explored for their antibacterial properties. In a study, N-substituted derivatives exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (H. Khalid et al., 2016).

Crystal Structure and Reactivity

The crystal structure and reactivity of similar compounds have been studied, providing insights into their molecular interactions. These studies offer a foundation for understanding the potential applications of this compound in various fields, including drug design and development (K. Kumara et al., 2017).

Enzyme Inhibition

Research has also focused on the inhibition of enzymes such as butyrylcholinesterase, where derivatives of this compound have shown promising activity. This suggests potential therapeutic applications in conditions where enzyme inhibition is beneficial (H. Khalid et al., 2013).

Computational and Theoretical Analysis

Computational and theoretical analyses of compounds with similar structures have been conducted to understand their electronic and structural properties. Such studies are crucial for the rational design of new compounds with enhanced efficacy and reduced toxicity (C. S. Karthik et al., 2021).

Antidepressant Activity

Investigations into the oxidative metabolism of similar compounds have provided insights into their potential as novel antidepressants. These studies highlight the importance of understanding the metabolic pathways of such compounds to optimize their pharmacological profiles (Mette G. Hvenegaard et al., 2012).

properties

IUPAC Name

1-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c22-18(25)15-11-13-24(14-12-15)21-20(29(26,27)17-9-5-2-6-10-17)23-19(28-21)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLCWEBCRDQQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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